What is the CAS number for 1-(2-Methoxyphenyl-piperazine)?
What is the CAS number for 1-(2-Methoxyphenyl-piperazine)?
Technical Monograph: 1-(2-Methoxyphenyl)piperazine (2-MPP)
Part 1: Identity & Physicochemical Profile
1.1 Core Identification The primary subject of this guide is the free base form of 1-(2-Methoxyphenyl)piperazine. Researchers must distinguish between the free base (often used as a nucleophile in further synthesis) and the hydrochloride salt (used for pharmacological assays due to solubility).
| Parameter | Data |
| CAS Number (Free Base) | 35386-24-4 |
| CAS Number (HCl Salt) | 5464-78-8 |
| IUPAC Name | 1-(2-Methoxyphenyl)piperazine |
| Common Abbreviations | 2-MPP, o-MPP, 2-MeOPP |
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| SMILES | COc1ccccc1N2CCNCC2 |
1.2 Physical Properties
-
Appearance: The free base is typically a colorless to pale yellow oil or low-melting solid. The hydrochloride salt presents as a white crystalline powder.[1]
-
Boiling Point (Base): ~130–135 °C at 0.5 mmHg (Predicted/Analogous).
-
Melting Point (HCl Salt): 218–219 °C [Ref 1].[1]
-
Solubility: The free base is soluble in organic solvents (DCM, Ethyl Acetate, Methanol). The HCl salt is soluble in water and DMSO.
Part 2: Synthetic Pathways & Process Chemistry
2.1 Strategic Route Selection
While direct nucleophilic aromatic substitution (
Therefore, the Cyclization Route (reacting 2-methoxyaniline with bis(2-chloroethyl)amine) is the preferred laboratory method. It relies on the nucleophilicity of the aniline nitrogen rather than the electrophilicity of the anisole ring.
2.2 Protocol: Cyclization Synthesis (The "One-Pot" Approach) Rationale: This protocol utilizes high-boiling ether solvents to drive the alkylation of the aniline nitrogen, forming the piperazine ring in a single step.
Reagents:
-
2-Methoxyaniline (Anisidine) [1.0 equiv]
-
Bis(2-chloroethyl)amine Hydrochloride [1.0 equiv][2]
-
Solvent: Diethylene glycol monomethyl ether (Diglyme) or n-Butanol.
-
Base:
(if using free amine) or excess aniline (historical).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-methoxyaniline (e.g., 3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol).
-
Solvation: Add diethylene glycol monomethyl ether (0.75 mL per mmol).
-
Reaction: Heat the mixture to 150 °C for 12 hours. Note: High temperature is required to overcome the activation energy for the second alkylation step that closes the ring.
-
Workup (Self-Validating Step):
-
Purification: Recrystallize the precipitate from Ethanol/Ether to obtain high-purity 2-MPP·HCl.
2.3 Synthesis Workflow Diagram
Figure 1: Cyclization synthesis workflow for 2-MPP hydrochloride.
Part 3: Pharmacological Significance
3.1 The Arylpiperazine "Privileged Scaffold" 2-MPP is not just a chemical reagent; it is a pharmacophore found in numerous psychoactive drugs. The 2-methoxy substituent provides specific steric and electronic properties that favor binding to Serotonin (5-HT) receptors.
3.2 Receptor Profile
-
5-HT1A Receptor: 2-MPP acts as a ligand with high affinity.[3] Depending on the attached "tail" (the substituent at the N4 position), it can function as a partial agonist or antagonist.
-
Alpha-1 Adrenergic Receptor: It possesses significant antagonistic activity at
-adrenoceptors, which contributes to the hypotensive side effects of drugs containing this moiety (e.g., Urapidil).
3.3 Metabolic Context 2-MPP is a known active metabolite of several drugs. Understanding its presence is critical for pharmacokinetic (PK) profiling.
-
Urapidil: Antihypertensive (Alpha-1 antagonist / 5-HT1A agonist).
-
Enciprazine: Anxiolytic (Non-benzodiazepine).
-
Dropropizine: Antitussive.
3.4 Pharmacological Interaction Map
Figure 2: Metabolic origin and receptor binding profile of 2-MPP.
Part 4: Analytical Characterization
To validate the synthesis of 2-MPP, the following spectral data should be observed.
4.1 Proton NMR (
-
Aromatic Region (6.8 – 7.1 ppm): A multiplet integrating to 4 protons (Ar-H). The ortho-substitution creates a distinct splitting pattern compared to para-isomers.
-
Methoxy Group (3.85 ppm): A sharp singlet integrating to 3 protons (
). This is the diagnostic signal for the specific isomer. -
Piperazine Ring (2.8 – 3.1 ppm): Two sets of triplets or broad multiplets.
-
~3.0-3.1 ppm: 4H adjacent to the aromatic nitrogen (deshielded).
-
~2.8-2.9 ppm: 4H adjacent to the secondary amine.
-
4.2 Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Expected m/z: 193.13
-
Interpretation: A clean peak at 193.1 confirms the molecular weight of the free base.
Part 5: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302 | Harmful if swallowed.[4] |
Handling Protocols:
-
PPE: Neoprene or Nitrile gloves are mandatory. The free base is corrosive to tissue; splashes can cause irreversible eye damage.
-
Storage: Store under inert gas (Nitrogen/Argon). Piperazines can absorb
from the air to form carbamates over time. -
Spill Cleanup: Neutralize with weak acid (citric acid) before absorbing with inert material.
References
-
Paudel, S., et al. (2016).[2] "Benzoxazole derivatives as novel 5-HT3 receptor antagonists." Bioorganic & Medicinal Chemistry, 24(21), 5546-5555.[2] (Source for synthesis protocol and HCl salt melting point).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 37605, 1-(2-Methoxyphenyl)piperazine.
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Methoxyphenyl)piperazine hydrochloride.[5][2][6]
- Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of central 5-HT1A receptor ligands." Journal of Medicinal Chemistry, 37(17), 2754-2760.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-(2-Methoxyphenyl)piperazine 97 5464-78-8 [sigmaaldrich.com]
